1-(2,5-Difluorophenyl)propan-1-amine hydrochloride 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1333577-52-8
VCID: VC2834784
InChI: InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H
SMILES: CCC(C1=C(C=CC(=C1)F)F)N.Cl
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

CAS No.: 1333577-52-8

Cat. No.: VC2834784

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride - 1333577-52-8

Specification

CAS No. 1333577-52-8
Molecular Formula C9H12ClF2N
Molecular Weight 207.65 g/mol
IUPAC Name 1-(2,5-difluorophenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H
Standard InChI Key RXYPROYXZWFRHT-UHFFFAOYSA-N
SMILES CCC(C1=C(C=CC(=C1)F)F)N.Cl
Canonical SMILES CCC(C1=C(C=CC(=C1)F)F)N.Cl

Introduction

Chemical Properties and Structure

Molecular Information

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is characterized by the following molecular properties:

PropertyValue
Molecular FormulaC9H12ClF2N
Molecular Weight207.65 g/mol
CAS Numbers1333577-52-8 (racemic), 1391431-90-5 ((S)-isomer), 1217437-41-6 ((S)-isomer), 1391435-81-6 ((R)-isomer), 1217468-99-9 ((R)-isomer)
IUPAC Name1-(2,5-difluorophenyl)propan-1-amine;hydrochloride
Parent Compound1-(2,5-Difluorophenyl)propan-1-amine (C9H11F2N)

The compound consists of a propan-1-amine backbone with a 2,5-difluorophenyl substituent at the first carbon position. The additional hydrochloride component forms the salt, improving stability and solubility characteristics compared to the free amine.

Structural Characteristics

The molecular structure features:

  • A phenyl ring with fluorine atoms at positions 2 and 5

  • A propyl chain with an amine group at the alpha position

  • A chiral center at the carbon connecting the amine group and phenyl ring

  • Hydrochloride as the counterion to form the salt

The presence of fluorine atoms contributes significantly to the compound's pharmacological properties, influencing lipophilicity, metabolic stability, and binding affinity to biological targets.

Stereochemistry

Enantiomeric Forms

As a chiral molecule, 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride exists in two stereoisomeric forms:

StereoisomerCAS NumberInChI Key
(S)-isomer1391431-90-5, 1217437-41-6RXYPROYXZWFRHT-FVGYRXGTSA-N
(R)-isomer1391435-81-6, 1217468-99-9RXYPROYXZWFRHT-SBSPUUFOSA-N

The stereochemistry plays a crucial role in the compound's biological activity, as each enantiomer can interact differently with biological targets due to the three-dimensional arrangement of atoms around the chiral center .

Importance of Stereoisomerism

The distinct stereochemistry of the enantiomers significantly impacts:

  • Receptor binding profiles

  • Pharmacological activities

  • Metabolic pathways

  • Potential therapeutic applications

Research has demonstrated that stereoselective synthesis of these compounds is essential for developing pharmaceuticals with precise biological activities and reduced side effects.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

  • Starting with a suitable precursor such as (2,5-difluorophenyl)propan-1-ol

  • Converting the alcohol to an amine through a series of reactions

  • Forming the hydrochloride salt by treating with hydrochloric acid

A detailed synthetic pathway often includes:

StepReactionReagents
1Alcohol to chloride conversionThionyl chloride (SOCl₂)
2Chloride to amine transformationAmmonia or amine source
3Free amine to hydrochloride saltHydrochloric acid

Industrial Production Methods

In industrial settings, the synthesis optimizes reaction conditions to maximize yield and purity through:

  • Continuous flow reactors

  • High-pressure reaction vessels

  • Automated purification systems

  • Stereoselective catalysis for enantiopure products

The synthesis of the stereoisomers typically requires additional steps to ensure stereoselectivity, often involving chiral auxiliaries, asymmetric catalysis, or resolution of racemates.

Chemical Reactivity

Types of Reactions

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride demonstrates several characteristic reactions:

Reaction TypeDescriptionProducts
OxidationThe amine group can undergo oxidationCorresponding imine or nitrile
ReductionVarious reducing conditionsAlkane or alcohol derivatives
Nucleophilic substitutionSubstitution of fluorine atomsVarious substituted compounds
Acid-base reactionsNeutralization of the saltFree amine form

The compound's reactivity is influenced by both the amine functional group and the electronic effects of the fluorine atoms on the phenyl ring.

Biological Activities and Applications

Pharmaceutical Applications

The compound and its stereoisomers have shown significant potential in pharmaceutical research:

Application AreaDescription
Medicinal ChemistryUsed as an intermediate in the synthesis of pharmaceutical compounds
Neurotransmitter ModulationStudies indicate potential effects on neurotransmitter systems
Enzyme InhibitionInvestigations into inhibitory activities against specific enzymes

The compound serves as a valuable building block in the development of drugs targeting various conditions, particularly those affecting the central nervous system.

Research Applications

In addition to pharmaceutical development, 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride finds applications in:

  • Organic synthesis as a versatile intermediate

  • Development of protein degraders

  • Structure-activity relationship studies

  • Probe compounds for receptor binding studies

Mechanism of Action

While specific mechanisms vary depending on the application, the compound generally interacts with molecular targets through:

  • Hydrogen bonding via the amine group

  • Lipophilic interactions through the phenyl ring

  • Electronic effects mediated by the fluorine atoms

  • Stereospecific interactions dependent on the configuration of the chiral center

These interactions can modulate enzyme activity, affect receptor binding, or influence other biological pathways relevant to drug development.

Comparison with Similar Compounds

Related Difluorophenyl Derivatives

Several compounds share structural similarities with 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride:

CompoundKey Structural DifferenceCAS Number
1-(2,6-Difluorophenyl)propan-1-amine hydrochlorideFluorine at positions 2 and 61864074-51-0
1-(3,5-Difluorophenyl)propan-1-amineFluorine at positions 3 and 5473732-61-5
(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochlorideFluorine at positions 3 and 4(not provided)
1-(2,5-Difluorophenyl)propan-2-amine hydrochlorideAmine at position 2 of propyl chain(not provided)

These structural variations can significantly affect biological activity, lipophilicity, metabolic stability, and binding properties .

Structure-Activity Relationships

Research on difluorophenyl compounds has revealed important structure-activity relationships:

  • Position of fluorine atoms influences receptor selectivity

  • Configuration of the chiral center affects biological activity

  • Length and substitution of the alkyl chain modify pharmacokinetic properties

  • Salt form impacts solubility and bioavailability

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

These hazards necessitate appropriate safety precautions when handling the compound .

Precautionary Measures

Recommended safety measures include:

  • Avoid breathing dust/fumes/gas/mist/vapors/spray (P261)

  • Wear protective gloves/protective clothing/eye protection/face protection (P280)

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)

Research Findings and Future Directions

Current Research Focus

Recent studies on 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride and related compounds have focused on:

  • Development of novel protein degraders using the compound as a building block

  • Investigation of neurotransmitter modulation properties

  • Optimization of synthetic methods for improved stereoselectivity

  • Exploration of new pharmaceutical applications

Challenges and Opportunities

Despite the potential applications, several challenges remain:

  • Limited public research data on specific biological activities

  • Need for improved stereoselective synthesis methods

  • Incomplete understanding of structure-activity relationships

  • Requirements for more extensive toxicological studies

These challenges present opportunities for researchers to further investigate the compound's properties and expand its applications in medicinal chemistry and pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator